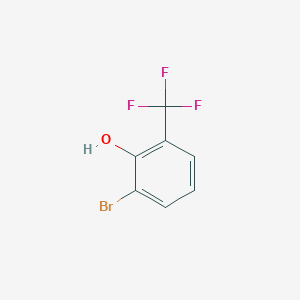

2-Bromo-6-(trifluoromethyl)phenol

Description

2-Bromo-6-(trifluoromethyl)phenol (CAS: 2844-05-5) is a halogenated aromatic compound featuring a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the phenol ring. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing -CF₃ group enhances the acidity of the phenolic hydroxyl group (pKa ~7–8), while the bromine atom serves as a reactive site for cross-coupling reactions or further functionalization .

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBWBAUXZPOXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562878 | |

| Record name | 2-Bromo-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2844-05-5 | |

| Record name | 2-Bromo-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)phenol typically involves the bromination of 6-(trifluoromethyl)phenol. This can be achieved using brominating agents such as liquid bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products:

Substitution: Products include various substituted phenols depending on the nucleophile used.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: The major product is 6-(trifluoromethyl)phenol.

Scientific Research Applications

Chemistry

2-Bromo-6-(trifluoromethyl)phenol serves as a versatile building block in organic synthesis. Its unique substituents allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles.

- Coupling Reactions : It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to synthesize biaryl compounds.

- Oxidation Reactions : The phenolic group can be oxidized to form quinones.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted phenols |

| Coupling Reactions | Formation of biaryl compounds | Biaryl derivatives |

| Oxidation | Conversion of phenolic group to quinones | Quinone derivatives |

Biology and Medicinal Chemistry

The compound is explored for its potential biological activities, particularly in drug development. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for pharmaceuticals.

- Antioxidant Activity : Exhibits moderate antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Effective against Gram-positive bacteria, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : May inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX).

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) |

Materials Science

In materials science, this compound is used to develop advanced materials with specific properties:

- Thermal Stability : Enhances the thermal stability of polymers and coatings.

- Specialty Chemicals : Acts as an intermediate in the synthesis of specialty chemicals with unique properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various halogenated phenols, including this compound. Results indicated that this compound exhibited significant antibacterial activity against selected pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Development

Research focused on the structural modifications of this compound to enhance its pharmacokinetic properties. Modifications aimed at reducing phase II metabolism while maintaining efficacy demonstrated promising results in increasing the compound's stability and bioavailability in vivo, indicating its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenol involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Key Findings :

- Acidity : The 2-Br,6-CF₃ isomer exhibits stronger acidity than its 5-CF₃ counterpart due to proximity of electron-withdrawing groups to the hydroxyl .

- Reactivity : Ortho-substituted derivatives (e.g., 2-Br,6-CF₃) show enhanced stability in Suzuki-Miyaura couplings compared to para-substituted isomers .

Comparison with Halogenated Derivatives

The introduction of additional halogens further modifies properties:

Key Findings :

- Lipophilicity : Chlorine addition raises logP values, enhancing membrane permeability in bioactive compounds .

- Synthetic Utility : The 6-Cl substituent directs electrophilic attacks to the 4-position, enabling regioselective synthesis .

Comparison with Heterocyclic Analogs

Replacing the phenol ring with pyridine or pyrimidine alters electronic and biological activity:

Key Findings :

- Hydrogen Bonding: Phenolic -OH forms stronger hydrogen bonds than pyridine’s -NH₂, affecting crystallization patterns (e.g., graph set analysis in crystals) .

- Bioactivity: Pyrimidine analogs exhibit higher kinase inhibition potency compared to phenolic derivatives, attributed to improved π-system interactions .

Commercial and Industrial Relevance

- 2-Bromo-6-(trifluoromethyl)phenol is marketed by suppliers like Ningbo Taikang Chemical Co., Ltd., highlighting its demand in agrochemical intermediates .

- Pyridine Derivatives (e.g., 2-Bromo-6-(trifluoromethyl)pyridin-3-amine) are projected to grow in the pharmaceutical sector, driven by applications in kinase inhibitor synthesis .

Biological Activity

2-Bromo-6-(trifluoromethyl)phenol (C7H4BrF3O) is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoromethyl group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C7H4BrF3O

- CAS Number : 2844-05-5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity through:

- Hydrogen Bonding : The bromine atom can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The trifluoromethyl group increases hydrophobicity, facilitating interactions with lipid membranes and proteins.

These interactions can modulate various biological pathways, making the compound a candidate for drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections caused by drug-resistant organisms. The compound's structural features contribute to its potency as an antimicrobial agent .

Antileishmanial Activity

In a significant study focusing on antileishmanial agents, derivatives of compounds similar to this compound were shown to possess considerable efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The research emphasized the importance of structural modifications in enhancing biological activity, indicating that compounds with similar frameworks could be promising leads in drug discovery .

Case Studies

- Antimicrobial Efficacy :

-

Mechanistic Insights :

- A study investigating the mechanism revealed that the compound inhibits protein synthesis pathways in bacteria, leading to bactericidal effects. This was corroborated by biofilm inhibition assays where the compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.